N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system combining a thiophene ring fused with a pyrimidine-dione moiety. Key structural elements include:
- 3-(2,3-Dimethylphenyl) substituent: Introduces steric bulk and lipophilicity.
- 3-Chloro-4-methoxyphenyl group: Balances electron-withdrawing (Cl) and electron-donating (OCH3) effects, influencing electronic properties and solubility.
Such scaffolds are often explored for kinase inhibition or antimicrobial activity due to their ability to mimic nucleotide structures .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-13-5-4-6-18(14(13)2)27-22(29)21-17(9-10-31-21)26-23(27)32-12-20(28)25-15-7-8-19(30-3)16(24)11-15/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDHOMHIXFJELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties, including antioxidant and anticancer activities, mechanisms of action, and relevant case studies.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 486.0 g/mol. The compound features a thieno[3,2-d]pyrimidine core linked to a chlorinated methoxyphenyl group and a sulfanyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O3S2 |
| Molecular Weight | 486.0 g/mol |
| CAS Number | 1291860-52-0 |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The DPPH radical scavenging method is commonly employed to evaluate antioxidant activity. For example, derivatives of thieno[3,2-d]pyrimidines have shown promising results in scavenging free radicals, suggesting that this compound could potentially possess similar capabilities .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. Notably, compounds in the same class have demonstrated cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of related compounds:
- Cell Lines Used : U-87 and MDA-MB-231
- Method : MTT assay
- Findings : Compounds exhibited IC50 values indicating potent cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting selective efficacy .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for nucleotide synthesis and cell division.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Radical Scavenging : The presence of functional groups allows the compound to donate electrons or hydrogen atoms to free radicals, neutralizing them .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Analysis :
- The pyrido-thieno-pyrimidinone () introduces a fused pyridine ring, likely improving planar stacking interactions but reducing solubility.
- The pyrimido-indole core () replaces thiophene with indole, enabling additional hydrogen bonding via the indole NH.
Substituent Effects on Acetamide Derivatives
Analysis :
- Cyano and sulfamoyl groups () introduce strong electron-withdrawing effects, improving metabolic stability but reducing solubility.
Key Trends :
- Alkylation/arylation at the sulfanyl position is a common strategy for diversifying acetamide-linked heterocycles.
- Substituents on the anilide ring (e.g., Cl, OCH3) are tailored to modulate electronic and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
